

Application Notes and Protocols for 2-(Dimethylamino)-4,6-pyrimidinediol

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Compound of Interest

Compound Name: 2-(Dimethylamino)-4,6-pyrimidinediol

Cat. No.: B189740

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the handling and use of **2-(Dimethylamino)-4,6-pyrimidinediol** in a research setting. Due to the limited availability of direct experimental data for this specific compound, the following protocols are based on the known physicochemical properties of **2-(Dimethylamino)-4,6-pyrimidinediol** and established methodologies for structurally similar pyrimidine derivatives.

Compound Information

Property	Value
CAS Number	5738-14-7 [1] [2] [3]
Molecular Formula	C ₆ H ₉ N ₃ O ₂ [1] [4]
Molecular Weight	155.16 g/mol [1]
Appearance	White to off-white solid [5]
Melting Point	>300 °C [6]

Solubility

The solubility of **2-(Dimethylamino)-4,6-pyrimidinediol** is a critical factor for its use in experimental assays. Based on available data, the following solvents are recommended for its

dissolution.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble ^[5]	Recommended as the primary solvent for creating stock solutions.
Water	Sparingly soluble ^[5]	May require heating or pH adjustment for complete dissolution.
Ethanol	Sparingly soluble ^[5]	Can be used as a co-solvent with water or for specific applications.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh out 1.55 mg of **2-(Dimethylamino)-4,6-pyrimidinediol**.
- Dissolution: Add 1 mL of high-purity DMSO to the solid.
- Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.
- Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound.^[7] Analogous pyrimidine derivatives have demonstrated a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.^[7] The following are generalized protocols for *in vitro* assays that can be adapted to evaluate the biological activity of **2-(Dimethylamino)-4,6-pyrimidinediol**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on cell viability.

Materials:

- Human cancer cell lines (e.g., MCF-7, HCT-116)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- **2-(Dimethylamino)-4,6-pyrimidinediol**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
- Compound Treatment: Prepare serial dilutions of the **2-(Dimethylamino)-4,6-pyrimidinediol** stock solution in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5][9]
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]
- Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.[5][9]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5][9]
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.[9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay determines the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

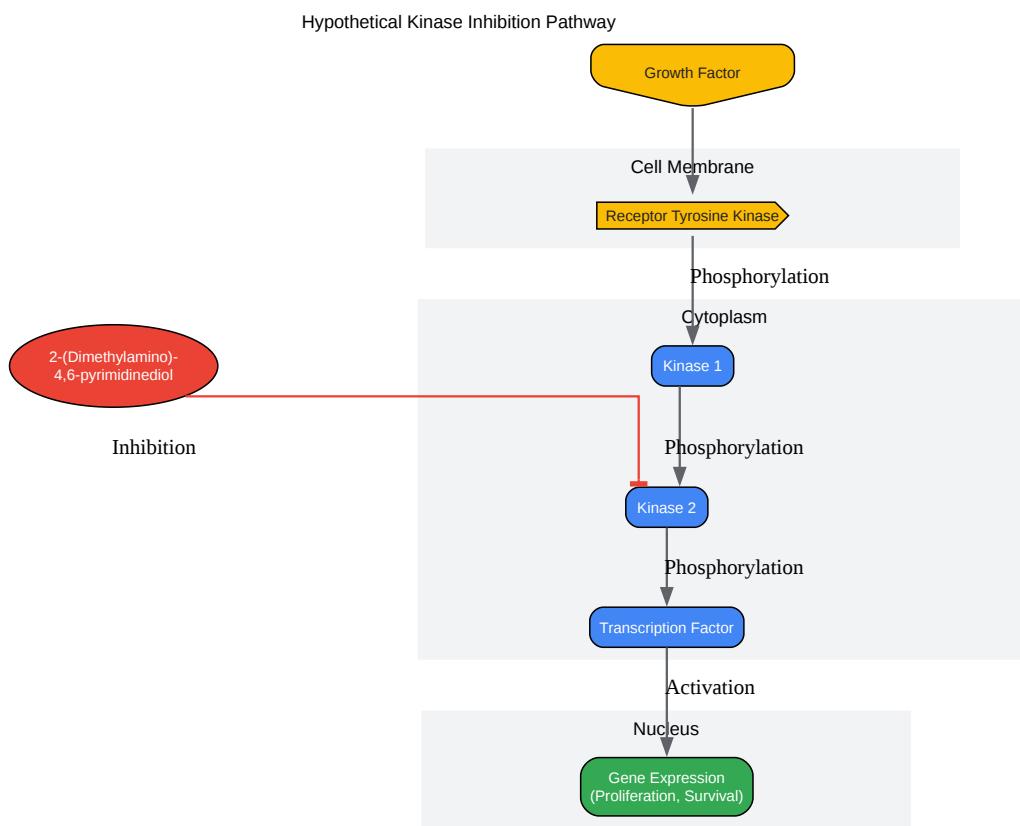
- RAW 264.7 murine macrophage cell line
- DMEM with 10% FBS
- **2-(Dimethylamino)-4,6-pyrimidinediol**
- Lipopolysaccharide (LPS)
- Griess Reagent

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of **2-(Dimethylamino)-4,6-pyrimidinediol** for 1 hour.[10]
- Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.[10]
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
- Griess Reaction: Collect the cell culture supernatant and mix it with Griess Reagent.
- Absorbance Reading: Measure the absorbance at 540 nm.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[9] A parallel cell viability assay is recommended to ensure the observed NO inhibition is not due to cytotoxicity.[9]

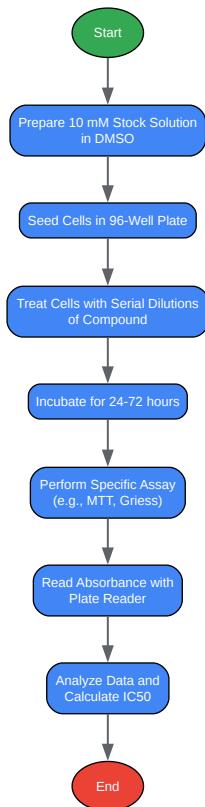
Signaling Pathway and Workflow Diagrams

Based on the activities of related pyrimidine compounds, **2-(Dimethylamino)-4,6-pyrimidinediol** could potentially interact with various cellular signaling pathways, such as those involving kinases.[7]

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Caption: Hypothetical signaling pathway showing potential kinase inhibition.

Experimental Workflow for In Vitro Assay

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Caption: Generalized workflow for in vitro biological activity screening.

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